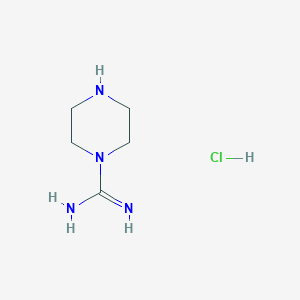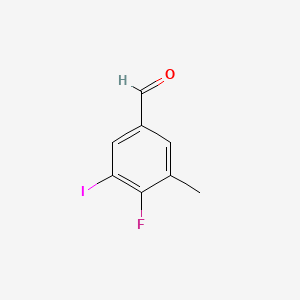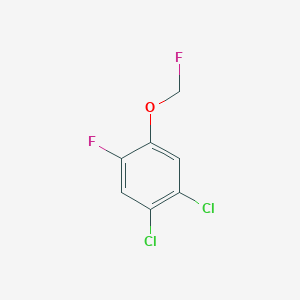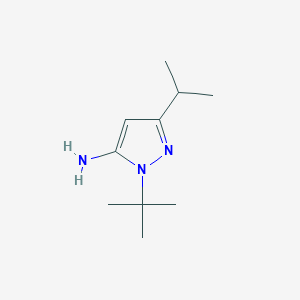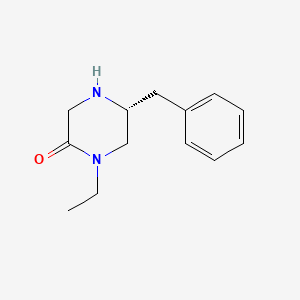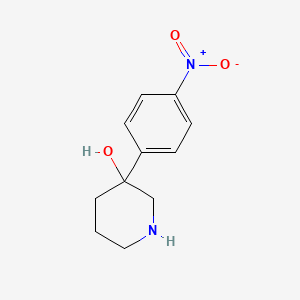
1,2-Diiodo-4-fluoro-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-fluoro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2F4I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(trifluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the benzene ring. The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethanol and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-fluoro-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different iodinated or deiodinated products .
Scientific Research Applications
1,2-Diiodo-4-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The iodine atoms and trifluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Iodo-4-(trifluoromethoxy)benzene
- 2-Fluoro-5-(trifluoromethoxy)aniline
Uniqueness
The combination of fluorine and trifluoromethoxy groups also imparts distinct electronic properties, making it valuable in various research fields .
Properties
Molecular Formula |
C7H2F4I2O |
|---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
1-fluoro-4,5-diiodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H |
InChI Key |
BGHUKPUTRZRUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)

